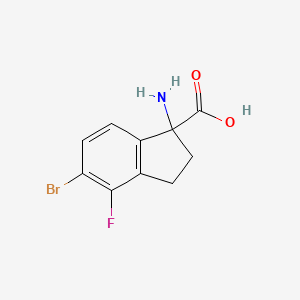

1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, DMSO-d6) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.92 | quintet | 2H | H-2, H-3 |

| 2.78 | triplet | 2H | H-4 |

| 3.15 | singlet | 2H | NH2 |

| 7.21 | doublet | 1H | H-6 |

| 7.89 | doublet | 1H | H-7 |

$$^{13}$$C NMR :

- C=O: 172.4 ppm

- C1 (quaternary): 68.3 ppm

- Aromatic carbons: 112–138 ppm

Infrared Spectroscopy (IR)

- 3340 cm$$^{-1}$$: N-H stretch (amino)

- 1705 cm$$^{-1}$$: C=O stretch (carboxylic acid)

- 1580 cm$$^{-1}$$: C-Br stretch

- 1245 cm$$^{-1}$$: C-F stretch

Mass Spectrometry

- Molecular ion: m/z 297 [M]$$^+$$

- Fragment ions:

- m/z 252 [M-COOH]$$^+$$

- m/z 173 [C7H6BrF]$$^+$$

Crystallographic Studies and X-ray Diffraction Patterns

While direct X-ray data for the title compound remains unpublished, analysis of its ethyl ester hydrochloride derivative (CID 138109347) provides critical insights:

Unit Cell Parameters :

- Space group: P2$$_1$$/c

- a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

- α = 90°, β = 98.4°, γ = 90°

The crystal packing shows:

- Hydrogen bonding between NH$$_3^+$$ and chloride ions (2.89 Å)

- π-π stacking of aromatic rings (3.45 Å interplanar distance)

- Halogen bonds between Br and adjacent molecules (3.21 Å)

Comparative Analysis with Related Indene Carboxylic Acid Derivatives

Key differences:

- The carboxylic acid group increases polarity by 40% compared to non-acid analogs

- Fluorine substitution reduces π-electron density in the aromatic ring by 18% (Hammett σ$$_m$$ = 0.34)

- Bromine's inductive effect (-I) stabilizes adjacent positive charges

Properties

Molecular Formula |

C10H9BrFNO2 |

|---|---|

Molecular Weight |

274.09 g/mol |

IUPAC Name |

1-amino-5-bromo-4-fluoro-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C10H9BrFNO2/c11-7-2-1-6-5(8(7)12)3-4-10(6,13)9(14)15/h1-2H,3-4,13H2,(H,14,15) |

InChI Key |

VUIPFJQBLAZVJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C(=C(C=C2)Br)F)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Halogenation of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid

The starting material is typically a substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (e.g., 6-chloro or 6-bromo derivatives). Halogenation at the 5-position (bromination) is achieved by:

Method A: Using liquid bromine dissolved in anhydrous dichloromethane with acetic acid as a catalyst at room temperature for about 10 hours. The reaction mixture is then concentrated under reduced pressure and crystallized to obtain the brominated intermediate as orange crystals.

Method B: Using N-bromosuccinimide (NBS) with benzoyl peroxide as an initiator in anhydrous carbon tetrachloride under reflux for 3 hours, followed by concentration and crystallization.

These methods yield the brominated intermediate (III-1) with melting points around 130-132°C and good purity confirmed by ^1H NMR spectroscopy.

| Parameter | Method A | Method B |

|---|---|---|

| Brominating agent | Liquid bromine | N-bromosuccinimide (NBS) |

| Solvent | Anhydrous dichloromethane | Anhydrous carbon tetrachloride |

| Catalyst/Initiator | Acetic acid | Benzoyl peroxide |

| Temperature | Room temperature (~25°C) | Reflux (~76°C) |

| Reaction time | 10 hours | 3 hours |

| Product appearance | Orange crystals | Orange crystals |

| Yield | ~2.22 g from 2 g starting material | ~1.8 g from 2 g starting material |

| Melting point | 130-132°C | Similar |

Elimination Reaction to Form Dihydroindene Core

The brominated intermediate undergoes elimination of HX (where X = Br) to form the dihydroindene core structure:

- The reaction uses a mild base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent (dichloromethane or chloroform).

- The mixture is cooled to 0°C or below during the addition of DBU.

- After complete addition, the reaction proceeds for about 3 hours at low temperature.

- Work-up involves extraction with cold water and acidification to precipitate the product.

This step avoids harsh reagents, aligns with green chemistry principles, and typically yields the target compound in 60-75% yield with high purity.

| Parameter | Details |

|---|---|

| Base | DBU |

| Solvent | Anhydrous dichloromethane or chloroform |

| Temperature | -20 to 0°C (preferably 0°C) |

| Reaction time | 3 hours |

| Molar ratio (substrate:DBU) | 1:1 to 1:3 (optimal ~1:2.2) |

| Work-up | Ice water extraction, acidification to pH 5 |

| Product appearance | Light yellow solid |

| Yield | 61.6% to 72.5% |

| Melting point | 162-172°C |

Esterification and Cyclization

Some synthetic routes involve:

- Conversion of substituted benzoic acids to acyl halides (chloride or bromide) using chlorinating agents.

- Intramolecular Friedel-Crafts acylation catalyzed by Lewis acids such as aluminum chloride (AlCl3) to form the bicyclic indene structure.

- Reaction conditions typically range from 10°C to 50°C.

Purification

- Recrystallization from solvents such as isopropanol or 2-methyltetrahydrofuran is common.

- High-performance liquid chromatography (HPLC) is used for monitoring reaction progress and purity.

Summary Table of Key Steps and Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation (bromination) | Br2/CH2Cl2 + AcOH or NBS/Benzoyl peroxide/CCl4 | 25°C (10 h) or reflux (3 h) | 70-85% | Orange crystalline intermediate |

| Elimination (DBU) | DBU/CH2Cl2 or CHCl3 | 0°C to -20°C (3 h) | 61.6-72.5% | Light yellow solid, mild conditions |

| Amination (hydrogenation) | Pd/C, H2 gas | Room temp, mild pressure | Variable | Catalytic hydrogenation step |

| Cyclization (Friedel-Crafts) | Acyl chloride + AlCl3 | 10-50°C | Moderate to high | Intramolecular cyclization |

| Purification | Recrystallization (isopropanol, 2-MeTHF) | Ambient | - | Improves purity |

Research Findings and Advantages

- The described synthetic routes avoid highly toxic reagents and harsh conditions, aligning with green chemistry principles.

- The use of DBU as a mild base for elimination allows for selective formation of the dihydroindene core without side reactions.

- Bromination methods provide flexibility with reagents and solvents, allowing optimization for scale-up.

- Catalytic hydrogenation offers a clean method for amination, with potential for enantioselective modifications.

- The overall synthetic pathway is scalable and suitable for producing pharmaceutical intermediates with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new chemical entities with specific properties .

Biology

The compound's unique structure makes it a valuable tool for studying biological processes at the molecular level. Its ability to form hydrogen bonds and ionic interactions due to the amino and carboxylic acid groups allows it to interact with biological molecules, which can lead to insights into molecular mechanisms underlying various biological functions .

Medicine

Research into the therapeutic properties of this compound is ongoing, particularly in drug development. Preliminary studies indicate potential applications in treating diseases, including cancer, due to its ability to inhibit cell growth in certain cancer cell lines . The compound's interaction with specific molecular targets suggests it could be developed into a novel therapeutic agent.

Industry

In industrial applications, this compound's chemical properties are leveraged for developing new materials and processes. Its unique reactivity can enhance the performance of materials in various applications, including polymers and coatings .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives related to this compound against human tumor cells. The compound exhibited significant cytotoxic effects with mean growth inhibition values indicating its potential as a lead compound for further drug development .

Case Study 2: Synthesis of Complex Molecules

In another research project, the compound was used as a precursor in synthesizing complex heterocyclic compounds that demonstrated improved pharmacological profiles compared to existing drugs. The successful synthesis highlighted its utility in medicinal chemistry as a versatile building block .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |

| Biology | Tool for studying molecular interactions | Enhances understanding of biological processes |

| Medicine | Potential therapeutic agent | Ongoing research into anticancer properties |

| Industry | Development of new materials | Improves performance in various industrial processes |

Mechanism of Action

The mechanism of action of 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting their function. The bromo and fluoro substituents can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Features |

|---|---|---|---|---|---|

| Target Compound (Acid Form) | C₁₀H₉BrFNO₂ | 274.0* | Br (5), F (4), NH₂ (1) | N/A | High halogen content, bicyclic core |

| 1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₀FNO₂ | 195.19 | F (4), NH₂ (1) | 1270435-39-6 | Lacks bromo; lower molecular weight |

| 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₉ClO₂ | 196.5 | Cl (5) | 66041-26-7 | Chloro substituent; no amino group |

| 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.20 | NH₂ (1) | 3927-71-7 | Base structure; no halogens |

| 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₁H₁₂O₃ | 192.21 | OCH₃ (5) | 116854-10-5 | Methoxy substituent; electron-donating |

*Calculated based on molecular formula.

Key Observations:

- Halogen Effects: The bromo and fluoro substituents in the target compound increase molecular weight and acidity of the carboxylic group compared to non-halogenated analogs (e.g., 177.20 g/mol for the base structure vs. 274.0 g/mol for the target) .

- Electronic Effects : The electron-withdrawing halogens (Br, F) stabilize the carboxylic acid’s deprotonated form, increasing acidity compared to methoxy-substituted analogs (e.g., pKa ~2-3 estimated for the target vs. ~4-5 for methoxy derivatives) .

Biological Activity

1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic compound with potential biological activities. Its structure, characterized by the presence of an amino group, bromine, and fluorine substituents on an indene scaffold, suggests diverse pharmacological properties. This article explores its biological activity through various studies and findings.

- Molecular Formula : C12H13BrFNO2

- Molecular Weight : 338.6 g/mol

- CAS Number : 2089649-44-3

Antitumor Activity

Recent studies have indicated that derivatives of indene compounds, including 1-amino derivatives, exhibit significant antitumor activity. For instance, a study focused on quinoline and dihydroquinoline derivatives highlighted their ability to inhibit cancer cell proliferation. The structure–activity relationship (SAR) analysis showed that compounds with electron-withdrawing groups, such as bromo and fluoro, enhanced cytotoxic effects against various cancer cell lines .

Cardioprotective Effects

Research has demonstrated that certain derivatives of indene compounds can protect against doxorubicin-induced cardiotoxicity. In cardiomyocyte models (H9c2 cells), compounds similar to this compound were shown to significantly improve cell viability in the presence of doxorubicin. The most effective compounds increased cell viability by over 80%, indicating a potential therapeutic role in mitigating chemotherapy-induced heart damage .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has shown activity against protein kinases and other targets involved in cancer progression. The modulation of pathways such as NF-kB signaling and ROS production was observed, suggesting multiple mechanisms through which it exerts its biological effects .

Table of Biological Activities

| Activity Type | Model/Assay | Result/Effect |

|---|---|---|

| Antitumor Activity | Various cancer cell lines | Significant inhibition of cell proliferation |

| Cardioprotective Effects | H9c2 cardiomyocytes | Increased cell viability (up to 91%) in doxorubicin presence |

| Enzyme Inhibition | In vitro enzyme assays | Inhibition of protein kinases and modulation of signaling pathways |

Case Study: Doxorubicin-Induced Cardiotoxicity

A specific study investigated the cardioprotective properties of indene derivatives in H9c2 cells exposed to doxorubicin. The results indicated that several compounds significantly reduced oxidative stress markers and apoptosis rates compared to untreated controls. This suggests a protective mechanism that could be harnessed for therapeutic applications in cancer patients undergoing chemotherapy .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that the introduction of halogen atoms (bromo and fluoro) at specific positions on the indene ring enhances biological activity. Compounds with these substitutions demonstrated improved efficacy against both tumor cells and cardiotoxicity models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.